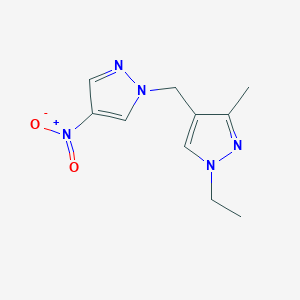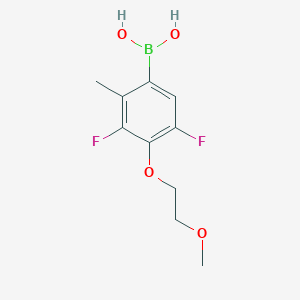
3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Catalysis : Boronic acids, including phenylboronic acid derivatives, are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds, enabling the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. For instance, 3,5-Bis(perfluorodecyl)phenylboronic acid has been utilized as a "green" catalyst for direct amide condensation reactions, highlighting the role of boronic acids in facilitating bond formation under environmentally friendly conditions (Ishihara, Kondo, & Yamamoto, 2001).
Fluorescence Studies and Sensing : The study of fluorescence quenching in boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid, has provided insights into their potential use in sensing applications. These studies utilize Stern-Volmer kinetics to understand the interactions between boronic acids and quenchers, which can be applied in developing sensors for detecting various analytes (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Chemistry : The design and synthesis of supramolecular assemblies incorporating boronic acids, such as phenylboronic and 4-methoxyphenylboronic acids, demonstrate the utility of these compounds in constructing complex structures. These assemblies, formed through hydrogen bonding, are studied for their potential applications in material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Antimicrobial Activity : The exploration of (trifluoromethoxy)phenylboronic acids for their antimicrobial properties underscores the potential of boronic acids in medicinal chemistry. Studies on the structural, physicochemical, and antimicrobial characteristics of these compounds reveal their efficacy against bacteria such as Escherichia coli and Bacillus cereus, suggesting a role in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Fuel Cell Technology : In the realm of energy, boronic acid derivatives are investigated for their application in fuel cell technology. For example, comb-shaped poly(arylene ether sulfone)s, synthesized using boronic acid derivatives, have shown promise as proton exchange membranes. These materials exhibit high proton conductivity, essential for the efficient operation of fuel cells (Kim, Robertson, & Guiver, 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3,5-difluoro-4-(2-methoxyethoxy)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O4/c1-6-7(11(14)15)5-8(12)10(9(6)13)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKAOHONFWRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OCCOC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

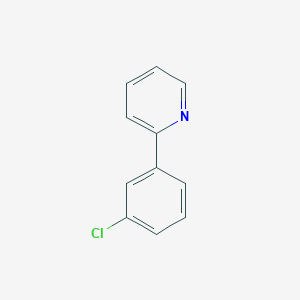
![1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2876890.png)

![1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2876896.png)
![(2S)-1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2876897.png)
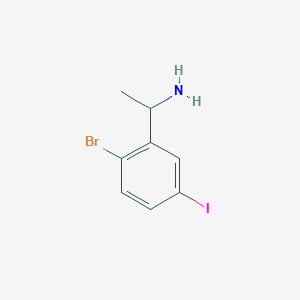
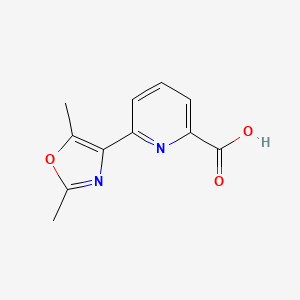
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2876900.png)
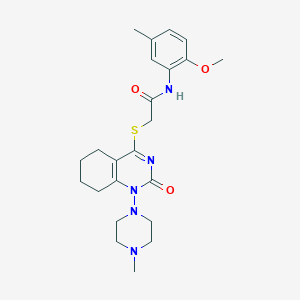

![3-(4-Fluorophenyl)-9-methyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2876904.png)
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2876905.png)
![3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876907.png)
